Bay K 8644

Calcium Channel Pharmacology Cardiac Electrophysiology Agonist Potency

Researchers requiring precise L-type Ca2+ channel activation often face variability from undefined stereochemistry. Bay K 8644 (CAS 71145-03-4) provides a well-characterized racemic agonist solution (EC50 17.3 nM at Cav1.2). • Voltage-independent agonism delivers consistent, reproducible activation for patch-clamp and fluorescence-based calcium assays. • Racemic mixture offers cost-effective, tunable Ca2+ current enhancement; distinct S(-) agonist and R(+) antagonist enantiomers for stereoselective studies. • Validated in hypertension, vascular contractility, and calcium-dependent hormone secretion models.

Molecular Formula C16H15F3N2O4
Molecular Weight 356.30 g/mol
CAS No. 71145-03-4
Cat. No. B1667825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBay K 8644
CAS71145-03-4
Synonyms3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, Methyl ester
Bay K 8644
Bay K8644
Bay R 5417
Bay R5417
Bay-K-8644
Bay-K-8644, (+)-Isomer
Bay-K-8644, (+-)-Isomer
Bay-K-8644, (-)-Isomer
Bay-K8644
Bay-R-5417
BayK8644
BayR5417
BK 8644
BK-8644
BK8644
R5417, Bay
Molecular FormulaC16H15F3N2O4
Molecular Weight356.30 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
InChIInChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3
InChIKeyZFLWDHHVRRZMEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bay K 8644 (CAS 71145-03-4): Dihydropyridine L-Type Calcium Channel Agonist for Electrophysiology and Cardiovascular Research


Bay K 8644 (CAS 71145-03-4), a 1,4-dihydropyridine derivative, functions as a potent and selective agonist of voltage-gated L-type calcium channels (CaV1 family) [1]. Its primary mechanism involves prolonging single-channel open time and increasing open probability, thereby enhancing macroscopic calcium current (ICa) [2]. This activity manifests as positive inotropic and vasoconstrictive effects in isolated cardiac and vascular preparations [3]. As a racemic mixture, its net pharmacological action is agonistic, though the individual enantiomers exhibit distinct and opposing activities [4].

Why In-Class L-Type Calcium Channel Modulators Cannot Substitute for Bay K 8644 (71145-03-4)


Interchangeability of dihydropyridine calcium channel modulators is precluded by fundamental functional divergence within this chemical class. While nifedipine and related 1,4-dihydropyridines act as antagonists that inhibit calcium influx, Bay K 8644 is a prototypical agonist that enhances it, producing opposite physiological effects [1]. Furthermore, the racemic mixture of Bay K 8644 exhibits a net agonistic profile, but the individual enantiomers possess starkly contrasting activities: the S(-)-enantiomer acts as a pure agonist, whereas the R(+)-enantiomer behaves as an antagonist [2]. This stereochemical sensitivity extends to other activator analogs like 202-791, whose enantiomers also display divergent pharmacology [3]. Consequently, substituting Bay K 8644 with a generic 'dihydropyridine' or even a different chiral form introduces significant experimental variability and can reverse the intended biological outcome. The quantitative evidence below delineates these critical distinctions for informed scientific selection.

Quantitative Evidence for Bay K 8644 (71145-03-4) Differentiation: Potency, Stereoselectivity, and Functional Divergence


Potency Comparison: Bay K 8644 vs. FPL 64176 in Neonatal Rat Ventricular Cells

In a direct head-to-head comparison, (S)-Bay K 8644 (300 nM) increased whole-cell Ca2+ channel current amplitude in neonatal rat ventricular cells by 249 ± 14%, whereas the structurally distinct agonist FPL 64176 (300 nM) produced a significantly larger enhancement of 484 ± 100% [1]. Additionally, (S)-Bay K 8644 had minimal effect on channel activation kinetics but accelerated inactivation, in contrast to FPL 64176 which slowed both activation and inactivation [1].

Calcium Channel Pharmacology Cardiac Electrophysiology Agonist Potency

Functional Antagonism: Bay K 8644 (Agonist) vs. Nifedipine (Antagonist) on Diastolic Blood Pressure

In pithed rats, Bay K 8644 and nifedipine exert opposing effects on diastolic blood pressure. Administration of Bay K 8644 increased diastolic pressure from a baseline of 41 ± 1 mmHg to 53 ± 3 mmHg, whereas nifedipine decreased it to 33 ± 2 mmHg [1]. Furthermore, Bay K 8644 selectively potentiated the pressor response to endothelin-3 (ET3) but not arginine vasopressin (AVP), while nifedipine impaired responses to ET3 but not AVP [1].

Cardiovascular Pharmacology In Vivo Hemodynamics Calcium Channel Modulation

Stereoselective Divergence: Agonist vs. Antagonist Activity of Bay K 8644 Enantiomers

The enantiomers of Bay K 8644 exhibit opposing pharmacological profiles. In GH3 and GH4C1 pituitary cells, (-)-Bay K 8644 (R5417) acted as a pure agonist, enhancing L-type Ca2+ current several-fold and shifting the current-voltage curve by 10-15 mV in the hyperpolarizing direction [1]. In stark contrast, (+)-Bay K 8644 (R4407) behaved as a weak antagonist, inhibiting L-type Ca2+ current, KCl-stimulated prolactin secretion, and prolactin production at concentrations of 0.5-5 μM [1]. Specifically, 500 nM (-)-Bay K 8644 increased prolactin production over 72 hours to 233 ± 8% of control, while (+)-Bay K 8644 reduced it by 36 ± 9% [1].

Stereochemistry Calcium Channel Pharmacology Endocrine Research

Differential Vascular Reactivity: Bay K 8644 in Hypertensive vs. Normotensive Tissue

In isolated carotid artery strips, Bay K 8644 (2.8 x 10⁻¹⁰ to 2.8 x 10⁻⁷ mol/L) produced tonic contractions in vessels from stroke-prone spontaneously hypertensive rats (SHRSP), reaching 34% of the maximal KCl (100 mmol/L)-induced contraction [1]. In contrast, identical concentrations of Bay K 8644 failed to elicit any contractile response in vessels from normotensive Wistar-Kyoto (WKY) rats [1]. This differential sensitivity was not observed with the calcium ionophore A23187 or with nifedipine-induced relaxation [1].

Vascular Pharmacology Hypertension Models Calcium Channel Function

Voltage-Dependent Binding: Bay K 8644 vs. Nifedipine

The binding of the antagonist nifedipine to L-type calcium channels is highly voltage-dependent, with a ratio of KD (polarized, 5 mM K⁺) to KD (depolarized, 50 mM K⁺) of 77 [1]. In marked contrast, the binding affinity of the agonist Bay K 8644 is not significantly affected by membrane potential [1]. This indicates a fundamental difference in how these compounds interact with the channel in different conformational states.

Radioligand Binding Calcium Channel Pharmacology Voltage-Dependence

Optimized Application Scenarios for Bay K 8644 (71145-03-4) Based on Quantitative Evidence


Electrophysiological Studies of L-Type Calcium Channel Function in Native Tissues

Bay K 8644 is the agonist of choice for enhancing L-type calcium currents in cardiac, smooth muscle, and neuronal preparations [1]. Its well-characterized EC50 of ~17.3 nM at Cav1.2 channels [2] and its voltage-independent binding [3] make it ideal for precise, reproducible activation in patch-clamp experiments. The compound's moderate efficacy compared to FPL 64176 [4] allows for tunable current enhancement, which is critical for studying channel gating kinetics and avoiding saturation artifacts.

Investigating Disease-Specific Alterations in Vascular Reactivity

The differential contractile response of Bay K 8644 in hypertensive versus normotensive arteries [1] makes it a powerful tool for probing the functional state of voltage-gated calcium channels in disease models. This application is particularly relevant for hypertension research, where the compound's ability to reveal latent channel hyperexcitability is a key differentiator from non-selective vasoconstrictors or other agonists like FPL 64176 [2].

Calcium-Dependent Secretion Studies in Endocrine and Neuroendocrine Cells

The pure agonist activity of the S(-)-enantiomer of Bay K 8644 at L-type channels [1] provides a reliable stimulus for triggering calcium-dependent hormone secretion, such as prolactin release in pituitary cells [2]. This application avoids the confounding antagonist effects present in the racemic mixture or in the R(+)-enantiomer, which would otherwise inhibit secretion [2]. This stereoselectivity is a critical consideration for experimental design in secretory cell biology.

Calibration and Validation of Calcium Imaging Assays

The consistent, voltage-independent agonism of Bay K 8644 [1] makes it a reliable positive control for calibrating and validating fluorescence-based calcium imaging assays (e.g., Fluo-4, Fura-2). Its ability to robustly increase intracellular calcium through L-type channel activation provides a clear, reproducible signal that can be standardized across experiments and compared against the inhibitory effects of antagonists like nifedipine [2]. The racemic mixture is suitable for this purpose, offering a cost-effective and well-documented tool for assay development.

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